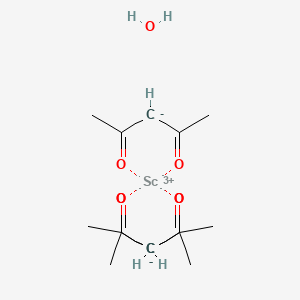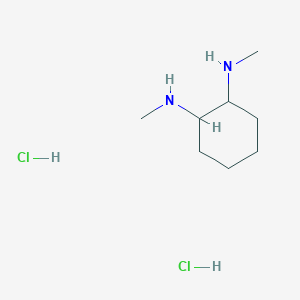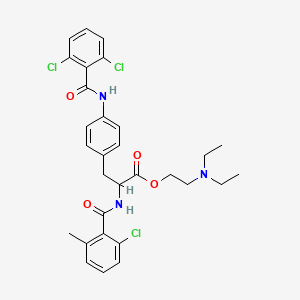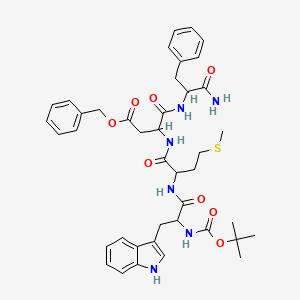![molecular formula C17H25NO4S B15129958 (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{[(3,4-dimethylphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B15129958.png)
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{[(3,4-dimethylphenyl)methyl]sulfanyl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-cys(3,4-dimethylbenzyl)-OH, also known as Boc-S-3,4-dimethylbenzyl-L-cysteine, is a derivative of cysteine, an amino acid. This compound is primarily used as a protecting group in peptide synthesis, which is crucial for the development of complex peptides and proteins. The protecting group chemistry for cysteine has enabled significant advancements in peptide and protein science .
Preparation Methods
The synthesis of Boc-cys(3,4-dimethylbenzyl)-OH involves the protection of the cysteine thiol group with a 3,4-dimethylbenzyl group. The synthetic route typically includes the following steps:
Protection of the Amino Group: The amino group of cysteine is protected using a tert-butyloxycarbonyl (Boc) group.
Protection of the Thiol Group: The thiol group is protected using a 3,4-dimethylbenzyl group. This step is crucial as it prevents unwanted reactions during peptide synthesis.
Purification: The final product is purified using techniques such as chromatography to ensure high purity.
Chemical Reactions Analysis
Boc-cys(3,4-dimethylbenzyl)-OH undergoes various chemical reactions, including:
Substitution Reactions: The thiol group can participate in substitution reactions, forming disulfide bonds or other sulfur-containing compounds.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to regenerate the free thiol.
Scientific Research Applications
Boc-cys(3,4-dimethylbenzyl)-OH has several applications in scientific research:
Peptide Synthesis: It is widely used in solid-phase peptide synthesis (SPPS) to protect the cysteine thiol group, allowing for the synthesis of complex peptides and proteins.
Protein Modification: The compound is used in the semisynthesis of proteins and in protein labeling, facilitating the study of protein function and interactions.
Bioconjugation: It is employed in bioconjugation techniques to attach various molecules to peptides and proteins, enhancing their functionality and stability.
Mechanism of Action
The mechanism of action of Boc-cys(3,4-dimethylbenzyl)-OH involves the protection of the cysteine thiol group, which prevents unwanted reactions during peptide synthesis. The Boc group protects the amino group, while the 3,4-dimethylbenzyl group protects the thiol group. These protecting groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides and proteins .
Comparison with Similar Compounds
Boc-cys(3,4-dimethylbenzyl)-OH is compared with other cysteine protecting groups such as:
Mob (4-methoxybenzyl): Boc-cys(3,4-dimethylbenzyl)-OH is more stable to TFA than Mob, making it a better choice for certain peptide synthesis applications.
Alloc (allyloxycarbonyl): Alloc is stable in TFA/DCM but base-labile, whereas Boc-cys(3,4-dimethylbenzyl)-OH offers different stability profiles.
Trt (triphenylmethyl): Trt is another commonly used protecting group, but Boc-cys(3,4-dimethylbenzyl)-OH provides unique advantages in terms of stability and ease of removal.
Properties
IUPAC Name |
3-[(3,4-dimethylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-11-6-7-13(8-12(11)2)9-23-10-14(15(19)20)18-16(21)22-17(3,4)5/h6-8,14H,9-10H2,1-5H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUOVKILVZAKFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CSCC(C(=O)O)NC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-4-methoxy-3-methyl-5-[3-methyl-11-(4-methyl-5-oxooxolan-2-yl)-5-oxa-10-azatricyclo[8.3.0.02,6]tridecan-4-ylidene]furan-2-one](/img/structure/B15129876.png)

![(2,3,8,15-Tetraacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate](/img/structure/B15129883.png)
![4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid;pentahydrate](/img/structure/B15129887.png)
![2-Amino-6-chloro-[(4-methylphenyl)thio]-9-(2',3',5'-tri-O-acetyl--D-ribofuranosyl)purine](/img/structure/B15129891.png)
![Pyrazolo[1,5-a]pyridin-7-ol](/img/structure/B15129898.png)

![17-Acetyl-12-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15129925.png)
![benzyl 5-chloro-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxopentanoate](/img/structure/B15129932.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B15129943.png)


![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxybenzoate](/img/structure/B15129950.png)
